3-Ethyl-1,1-dimethoxypentan-2-one
Description
3-Ethyl-1,1-dimethoxypentan-2-one is an organic compound featuring a pentan-2-one backbone with a ketone group at position 2, an ethyl group at position 3, and two methoxy groups at the geminal (1,1) positions. This structural arrangement confers unique chemical properties, including enhanced stability compared to non-substituted ketones and distinct electronic effects due to the electron-donating methoxy groups.
Properties
CAS No. |
62752-91-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-ethyl-1,1-dimethoxypentan-2-one |
InChI |
InChI=1S/C9H18O3/c1-5-7(6-2)8(10)9(11-3)12-4/h7,9H,5-6H2,1-4H3 |
InChI Key |
OGOTWCXLVVPQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1-dimethoxypentan-2-one typically involves the reaction of 3-ethylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes methanolysis to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of 3-Ethyl-1,1-dimethoxypentan-2-one can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,1-dimethoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1,1-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and methoxy groups.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 3-Ethyl-1,1-dimethoxypentan-2-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy groups can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a precursor in synthetic pathways.
Comparison with Similar Compounds
Key Observations:
Geminal Dimethoxy vs. Cyclic Diether : The geminal dimethoxy groups in 3-Ethyl-1,1-dimethoxypentan-2-one likely improve solubility in polar solvents compared to its cyclic analog, 1-(1,3-dioxolan-2-yl)-3-ethylpentan-2-one, which may exhibit higher hydrolytic stability due to its rigid dioxolane ring .
Aromatic vs. Aliphatic Methoxy : The dimethoxy groups in 3-(3,4-Dimethoxyphenyl)pentan-2-one enhance its role in π-π stacking interactions for pharmaceutical applications, whereas the aliphatic dimethoxy groups in the target compound may prioritize electronic modulation over aromatic interactions .
Diketone Reactivity: 3-Ethyl-2,4-pentanedione’s dual ketone groups enable enolization and metal chelation, contrasting with the single ketone in the target compound, which may favor nucleophilic additions at the carbonyl site .
Physical and Chemical Properties
- Solubility: The geminal dimethoxy groups likely increase hydrophilicity compared to non-substituted analogs like 3-Ethylpentan-2-one.
- Stability: The methoxy groups may reduce susceptibility to oxidation compared to alcohols (e.g., cyclopentanol derivatives in ).
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